Gracilamide B
CAS No.:
Cat. No.: VC1907502
Molecular Formula: C43H85NO5
Molecular Weight: 696.1 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C43H85NO5 |
|---|---|
| Molecular Weight | 696.1 g/mol |
| IUPAC Name | (2R)-10-(2-butylcyclopropyl)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyhexacosan-2-yl]decanamide |
| Standard InChI | InChI=1S/C43H85NO5/c1-3-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-29-33-40(46)42(48)39(36-45)44-43(49)41(47)34-30-27-24-23-25-28-32-38-35-37(38)31-6-4-2/h37-42,45-48H,3-36H2,1-2H3,(H,44,49)/t37?,38?,39-,40+,41+,42-/m0/s1 |
| Standard InChI Key | IMLLASGEPYOFKY-LHBUORQKSA-N |
| Isomeric SMILES | CCCCCCCCCCCCCCCCCCCCCC[C@H]([C@H]([C@H](CO)NC(=O)[C@@H](CCCCCCCCC1CC1CCCC)O)O)O |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCCCC(C(C(CO)NC(=O)C(CCCCCCCCC1CC1CCCC)O)O)O |
Introduction
Chemical Structure and Properties
Gracilamide B (C₄₃H₈₅NO₅) is characterized by an unusual cyclopropane-containing alkyl chain, which sets it apart from many other naturally occurring compounds. This structural feature is particularly notable as cyclopropane-containing ceramides were rarely reported from marine organisms prior to its discovery . The compound possesses multiple chiral centers and a complex arrangement of functional groups.
The molecular structure contains an amide linkage connecting two major portions: a 2-hydroxy fatty acid with a cyclopropyl ring and a trihydroxy sphingoid base. The specific stereochemistry is defined as (2R)-10-(2-butylcyclopropyl)-2-hydroxy-N-[(2S,3S,4R)-1,3,4-trihydroxyhexacosan-2-yl]decanamide .
Physical and Chemical Properties
The compound's structure contains four hydroxyl groups, one amide bond, and a cyclopropane ring integrated within a long alkyl chain. This combination of functional groups contributes to its unique physical and chemical properties, as well as its biological activities .
Natural Sources and Discovery
Gracilamide B was first isolated from the red alga Gracilaria asiatica . The discovery was reported in 2006 by researchers who isolated it along with gracilarioside and gracilamide A, which also possess the unusual cyclopropane-containing alkyl chains . At the time of its initial isolation, it represented one of the first reported ceramides with a cyclopropane ring from marine organisms .
More recently, Gracilamide B has been identified in other marine organisms. A 2015 study reported its presence in an ethanol extract of the phytoplankton Porphyridium purpureum (Pp), a red microalga, through UPLC-MSE analysis . This finding expanded our understanding of its distribution across different marine species.
The compound is listed in biochemical databases as a semiochemical (a chemical substance that carries a message for the purpose of communication) of Gracilaria asiatica , suggesting potential ecological functions beyond its structural uniqueness and bioactivity.
Isolation and Identification Methods
Structural Elucidation Methods
The structure of Gracilamide B was determined through a combination of:
In more recent studies, UPLC-MSE (Ultra Performance Liquid Chromatography coupled with Mass Spectrometry with elevated energy) has been demonstrated as an efficient technique for identifying this compound . This approach allows for the rapid and high-resolution analysis of complex mixtures, facilitating the identification of compounds like Gracilamide B even in complex biological matrices.
The uniqueness of the cyclopropane ring in the structure required careful structural analysis to confirm its presence and configuration. The stereochemistry of the multiple chiral centers was also determined through comprehensive spectroscopic analysis .
Structure-Activity Relationships
The biological activity of Gracilamide B is likely influenced by several structural features:
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The amide bond, which can participate in hydrogen bonding with biological targets
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Multiple hydroxyl groups that can form hydrogen bonds and affect solubility
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The cyclopropane ring, which introduces unique conformational constraints
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The long alkyl chains, which contribute to lipophilicity and membrane interactions
The presence of multiple chiral centers (2R, 2S, 3S, 4R) in Gracilamide B also suggests that its biological activity may be stereospecific, with the specific three-dimensional arrangement of functional groups being critical for interaction with biological targets .
Analytical Detection Methods
UPLC-MSE Analysis
UPLC-MSE has emerged as a powerful technique for identifying Gracilamide B in complex biological samples. This approach combines:
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High-resolution chromatographic separation
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Accurate mass determination
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Fragmentation pattern analysis
In a 2015 study, UPLC-MSE was used to identify Gracilamide B in an ethanol extract of Porphyridium purpureum . The researchers built a database including retention time and accurate masses of parent and fragment ions, enabling unequivocal identification of various compounds including Gracilamide B.
Spectroscopic Identification
The identification and structural characterization of Gracilamide B typically involve:
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NMR spectroscopy (¹H and ¹³C NMR)
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Mass spectrometry (particularly HRESIMS)
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Infrared spectroscopy
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Optical rotation measurements for stereochemical determination
These analytical techniques, combined with chemical derivatization methods, provide complementary information that enables the comprehensive structural elucidation of complex natural products like Gracilamide B.
Comparison with Related Compounds
Gracilamide B is structurally related to several other compounds isolated from marine sources, particularly Gracilamide A and gracilarioside, which were isolated from the same red alga Gracilaria asiatica .
Relationship to Other Marine Ceramides
As a ceramide-like compound with a cyclopropane ring, Gracilamide B represents an interesting structural variant compared to other marine-derived ceramides. The presence of the cyclopropane ring introduces conformational constraints that may affect the compound's interaction with biological targets and contribute to its unique bioactivity profile.
Research Applications and Future Directions
Ecological Significance
The presence of Gracilamide B as a semiochemical in Gracilaria asiatica suggests potential ecological roles that remain to be fully explored. Understanding these functions could provide insights into marine chemical ecology and potentially inform biomimetic approaches to developing new bioactive compounds.
Future Research Directions
Several promising avenues for future research on Gracilamide B include:
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Comprehensive biological activity profiling across multiple assay systems
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Detailed mechanism of action studies for observed bioactivities
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Total synthesis approaches to confirm structure and enable structural modifications
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Investigation of potential synergistic effects with other marine natural products
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Exploration of sustainable production methods, including biotechnological approaches
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